Superior Sweetness Intensity of D-Fructose Enables Caloric Reduction in Formulations
D-Fructose is significantly sweeter than its primary disaccharide analog, sucrose. This allows for the use of less sweetener by weight to achieve the same level of perceived sweetness, a key differentiator for low-calorie product development . The sweetness of fructose is not fixed but varies with temperature, being higher at lower temperatures [1].
| Evidence Dimension | Relative Sweetness (Sucrose = 1.0) |
|---|---|
| Target Compound Data | 1.3 to 1.8 times sweeter than sucrose; 1.4 times sweeter as a typical value [1]. |
| Comparator Or Baseline | Sucrose (Table Sugar) |
| Quantified Difference | D-Fructose is 30% to 80% sweeter than sucrose. |
| Conditions | Taste perception studies; temperature-dependent (higher sweetness at lower temperatures). |
Why This Matters
This property enables a 30-80% reduction in sweetener mass for the same sweetness intensity, directly lowering the caloric content and cost-in-use for food and beverage manufacturers.
- [1] China Fooding. What is Crystalline Fructose? Technical Article. View Source
